2-Phenyl-3-(2-thienyl)acrylic acid
Description
Contextualization of 2-Phenyl-3-(2-thienyl)acrylic Acid within Acrylic Acid Derivatives and Heterocyclic Systems
This compound is classified as an acrylic acid derivative. Acrylic acid and its derivatives are characterized by a vinyl group directly attached to a carboxylic acid terminus. This functional group arrangement makes them valuable precursors in a multitude of chemical syntheses. The presence of the phenyl and thienyl substituents on the acrylic acid core of this compound significantly influences its electronic properties and steric configuration.
The thienyl group, a five-membered aromatic ring containing a sulfur atom, categorizes the compound within the broad class of heterocyclic systems. Thiophene (B33073) and its derivatives are known to be important pharmacophores in medicinal chemistry, contributing to the biological activity of numerous drugs. The incorporation of both a phenyl ring, a common moiety in many biologically active compounds, and a thienyl ring onto the acrylic acid framework creates a hybrid structure with the potential for unique chemical reactivity and biological interactions.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | (2E)-2-phenyl-3-(2-thienyl)prop-2-enoic acid |
| Molecular Formula | C13H10O2S |
| Molecular Weight | 230.28 g/mol |
| CAS Number | 10569-35-4 |
| Melting Point | 190-192 °C |
Historical Overview of Research on Phenyl- and Thienyl-Substituted Acrylic Acids
Research into phenyl-substituted acrylic acids, with cinnamic acid (3-phenylacrylic acid) as the parent compound, has a long and rich history. Cinnamic acid and its derivatives are naturally occurring compounds that have been the subject of scientific investigation for over a century due to their diverse biological activities, including antimicrobial and antioxidant properties. Early research focused on their isolation from natural sources and the elucidation of their chemical structures. Synthetic methodologies, such as the Perkin reaction and Claisen-Schmidt condensation, were developed to access a wider range of cinnamic acid analogues, allowing for systematic studies of their structure-activity relationships.
The exploration of thienyl-substituted acrylic acids is a more recent development, gaining momentum with the increasing recognition of thiophene as a privileged scaffold in medicinal chemistry. Initial studies in the mid-20th century began to explore the synthesis and reactivity of simple thienylacrylic acids. These investigations laid the groundwork for the subsequent development of more complex derivatives, including those with additional substituents like the phenyl group found in this compound. The Knoevenagel condensation has emerged as a versatile and widely used method for the synthesis of such compounds, allowing for the reaction of an aldehyde (in this case, thiophene-2-carbaldehyde) with an active methylene (B1212753) compound (phenylacetic acid).
Significance of this compound in Contemporary Organic and Medicinal Chemistry Research
While specific, in-depth research focused solely on this compound is somewhat limited in publicly available literature, its significance can be inferred from the extensive research on its constituent chemical motifs and closely related analogues. The combination of the phenyl, thienyl, and acrylic acid moieties suggests potential for a range of biological activities.
In contemporary medicinal chemistry, there is a strong emphasis on the design and synthesis of hybrid molecules that can interact with multiple biological targets. The structure of this compound fits this paradigm. Derivatives of both cinnamic acid and thienylacrylic acid have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. For instance, various 3-aryl-2-(2-thienyl)acrylonitriles, which share a similar structural framework, have been synthesized and evaluated for their antifungal and cytotoxic activities against cancer cell lines researchgate.net. Research on 2-phenylacrylonitrile (B1297842) derivatives has also identified potent tubulin inhibitors with significant anticancer activity nih.govnih.gov.
The scientific community continues to explore the synthetic accessibility and biological potential of molecules like this compound. Its structure serves as a template for the generation of compound libraries for high-throughput screening in drug discovery programs. The reactivity of the acrylic acid moiety allows for further chemical modifications, such as esterification or amidation, to modulate the compound's physicochemical properties and biological activity.
Table 2: Overview of Related Compound Classes and Their Investigated Activities
| Compound Class | Investigated Activities |
| Cinnamic Acid Derivatives | Antimicrobial, Antioxidant, Anticancer, Anti-inflammatory |
| Thienyl-containing Compounds | Anticancer, Antifungal, Antibacterial, Kinase Inhibition |
| Phenylacrylonitrile Derivatives | Tubulin Inhibition, Anticancer |
| 3-Aryl-2-(2-thienyl)acrylonitriles | Antifungal, Cytotoxic (Anticancer) researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTATITWHQRQBK-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 Phenyl 3 2 Thienyl Acrylic Acid
Derivatization Strategies and Synthetic Transformations
Photochemical Transformation Pathways
The photochemical behavior of 2-phenyl-3-(2-thienyl)acrylic acid is of interest, particularly in the context of its structural similarity to other compounds that undergo light-induced reactions. While direct studies on the photochemical transformation of this compound are not extensively detailed in the provided literature, analogous reactions of related phenyl-thienyl derivatives offer insights into potential pathways.
One significant photochemical reaction observed in similar structures is photosubstitution. For instance, the irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde in a benzene (B151609) solution leads to the formation of the corresponding 5-phenyl derivatives. psu.edursc.org This suggests that under UV light, the carbon-halogen bond can be cleaved, and a phenyl group from the solvent can be introduced onto the thiophene (B33073) ring. psu.edu Generally, iodine-containing compounds exhibit higher reactivity and stability under these reaction conditions compared to their bromine-containing counterparts. rsc.org
Another potential photochemical pathway is photocyclization, a common reaction for stilbene-like molecules. Given the conjugated system in this compound, it is plausible that it could undergo intramolecular cyclization upon irradiation to form more complex polycyclic aromatic systems. However, specific studies confirming this pathway for this particular compound are not available in the provided search results.
It is also noted that 2-arylthiophenes can undergo photo-rearrangement upon prolonged irradiation, which suggests that the photochemical transformations should be conducted with careful monitoring to avoid unwanted side products. psu.edu
Table 1: Examples of Photochemical Transformations of Related Thiophene Derivatives
| Starting Material | Reaction Conditions | Product(s) | Reference |
| 5-Iodo-thiophene-2-carbaldehyde | Irradiation in benzene | 5-Phenylthiophene-2-carbaldehyde | psu.edu |
| 3,5-Di-iodothiophene-2-carbaldehyde | Irradiation in benzene | 3,5-Diphenylthiophene-2-carbaldehyde | rsc.org |
| 5-Acetyl-2,3-di-iodothiophene | Irradiation in benzene | Photosubstitution product at C-5 | rsc.org |
Esterification and Hydrolysis Reactions
The carboxylic acid group in this compound allows for standard reactions such as esterification and its reverse reaction, hydrolysis.
Esterification:
The synthesis of esters from acrylic acids is a well-established process. For instance, 2-fluoroacrylic esters can be produced from the corresponding 2-fluoropropionic esters through a two-step process involving bromination and dehydrobromination. google.com More directly, highly purified 2-phenyl acrylate (B77674) can be prepared through the esterification of 2-phenylacrylic acid in a suitable alcohol. google.com This suggests that this compound can be readily esterified by reacting it with an alcohol in the presence of an acid catalyst.
An example of a specific ester is the 2-(p-chlorophenyl)-3-(2-thienyl)acrylic acid 3-tropanyl ester, which highlights that complex alcohols can be used to form esters with specific functionalities. uni.lu Another related compound is the 3-phenyl-2-(p-phenylazophenyl)acrylic acid 3-tropanyl ester. uni.lu
Table 2: Examples of Esterification of Related Acrylic Acids
| Carboxylic Acid | Alcohol/Reagent | Product | Reference |
| 2-Phenylacrylic acid | Alcohol (general) | 2-Phenyl acrylate | google.com |
| 2-Fluoropropionic acid | Various alcohols | 2-Fluoroacrylic ester | google.com |
| 2-Propenoic acid | 2-Hydroxyethanol | 2-Hydroxyethyl 2-propenoate | nist.gov |
Hydrolysis:
The hydrolysis of esters of this compound to yield the parent carboxylic acid is an expected reaction. This process is typically carried out under acidic or basic conditions. While direct literature on the hydrolysis of esters of this compound is not provided, the synthesis of 2-phenyl-acrylic acid from tropic acid involves a reaction in 10N NaOH at 100°C, which can be seen as an analogous process to the hydrolysis of a related structure under strong basic conditions. prepchem.com The production of 2-fluoroacrylic esters also mentions that under the described "moderate production conditions," hydrolysis of the ester moiety is largely avoided, implying that under more forcing conditions, hydrolysis would occur. google.com
Molecular Structure and Spectroscopic Characterization
Spectroscopic Analysis of 2-Phenyl-3-(2-thienyl)acrylic Acid
Spectroscopic techniques are instrumental in elucidating the molecular structure and bonding of this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), provides valuable insights into the functional groups and vibrational modes of the molecule.
For a related compound, 3-(2-thienyl)acrylic acid , theoretical and experimental studies have been conducted to analyze its vibrational spectra. researchgate.net These studies help in assigning the characteristic vibrational frequencies. For instance, the FT-IR and FT-Raman spectra of acrylic acid and its polymers show characteristic bands for the carboxylic acid group and the carbon-carbon double bond. icm.edu.plspectroscopyonline.comresearchgate.net The C=O stretching vibration in the carboxylic acid dimer is typically observed in the region of 1700-1680 cm⁻¹. researchgate.net The C=C stretching vibration is expected around 1640 cm⁻¹. The presence of the thienyl and phenyl rings will also give rise to characteristic C-H and C=C stretching and bending vibrations.
A detailed analysis of the FT-IR and FT-Raman spectra would involve identifying the vibrational modes associated with the phenyl ring, the thienyl ring, the acrylic acid moiety, and the intermolecular hydrogen bonding in the solid state.
Table 1: Representative Vibrational Data for Related Acrylic Acids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (broad) |
| C=O stretch (dimer) | 1710-1680 | |
| C-O stretch | 1320-1210 | |
| O-H bend | 1440-1395 | |
| Alkene | =C-H stretch | 3100-3000 |
| C=C stretch | 1650-1600 | |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C=C stretch | 1600-1450 | |
| Thiophene (B33073) Ring | C-H stretch | ~3100 |
| C=C stretch | ~1550-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the acrylic double bond, and the thienyl ring, is expected to result in strong UV absorption.
Studies on the related compound 3-(2-thienyl)acrylic acid have shown electronic transitions that are influenced by the solvent environment. researchgate.net Similarly, for this compound, one would expect to observe π → π* transitions associated with the conjugated system. The position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity. Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to predict and interpret the electronic spectra. physchemres.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can help in its structural elucidation. The nominal molecular weight of this compound is 230.29 g/mol . sigmaaldrich.com
The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH), water (H₂O), and fragmentation of the phenyl and thienyl rings. Analysis of the fragment ions can provide further confirmation of the molecular structure. For the related compound 3-(2-thienyl)acrylic acid, mass spectral data is available and shows characteristic fragmentation patterns. nih.gov
Solid-State Structural Investigations
X-ray Crystallography for Molecular Geometry and Crystal Packing
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related compounds, such as (E)-3-aryl-2-(thienyl)acrylonitriles, offer insights into the expected structural features. nih.gov These studies reveal how molecules pack in the solid state, often forming hydrogen-bonded chains or sheets.
For this compound, it is expected that the carboxylic acid groups would form intermolecular hydrogen bonds, leading to the formation of dimers in the crystal lattice. The planarity of the molecule would be influenced by the steric hindrance between the phenyl and thienyl groups. The crystal packing would be determined by a combination of hydrogen bonding and van der Waals interactions.
Table 3: Key Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(2-Thienyl)acrylic acid |
| Acrylic acid |
| 2-Phenylacrylic acid |
Supramolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)
A comprehensive examination of the crystallographic data for this compound is necessary to detail the supramolecular interactions. However, publicly accessible crystallographic studies for this specific compound are not available.
In a typical analysis, the crystal structure would be examined for various non-covalent interactions that stabilize the crystal lattice. These interactions are crucial in determining the packing of molecules and influence the material's physical properties.
Hydrogen Bonding: The carboxylic acid group (-COOH) in the molecule is a prime candidate for forming strong hydrogen bonds. It is expected that the hydroxyl hydrogen would act as a donor, and the carbonyl oxygen would act as an acceptor, leading to the formation of centrosymmetric dimers through O-H···O interactions. The parameters for such interactions, including bond distances and angles, would be detailed in a data table.
A representative table for such data would look as follows:
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| Hydrogen Bond | O-H···O | Data not available | Data not available | Data not available | Data not available |
| π-π Stacking | Ring 1···Ring 2 | N/A | N/A | Data not available | N/A |
This table is for illustrative purposes only, as no specific experimental data for this compound has been found in published literature.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis could not be performed as it is contingent on the availability of a crystallographic information file (CIF) for this compound, which is not publicly available.
If the data were available, the analysis would involve mapping the Hirshfeld surface of the molecule. This surface is defined by points where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.
Key aspects of the analysis would include:
dnorm Surface: A surface mapped with the normalized contact distance (dnorm) would highlight regions of significant intermolecular contact. Red spots on this surface would indicate close contacts, primarily hydrogen bonds, while blue regions would represent weaker or longer-range interactions.
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The percentage contribution of different types of interactions (e.g., H···H, O···H, C···H, S···H) to the total Hirshfeld surface area would be calculated, providing a quantitative measure of the packing forces.
A summary of the contributions from the most significant intermolecular contacts would be presented in a table:
| Contact Type | Contribution (%) |
| H···H | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
| S···H/H···S | Data not available |
| C···C | Data not available |
This table illustrates the type of data that would be generated from a Hirshfeld surface analysis. No such data is currently available for the title compound.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. A study of polymorphism in this compound would involve a systematic search for different crystalline forms, which could be obtained by varying crystallization conditions such as solvent, temperature, and pressure.
Currently, there are no published reports on the existence of polymorphs for this compound. A polymorphism study would typically involve:
Screening for Polymorphs: Crystallizing the compound from a variety of different solvents and under different thermodynamic and kinetic conditions.
Characterization: Analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
Structural Analysis: For each identified polymorph, a full crystal structure determination would be carried out.
Comparative Analysis: The different crystal structures would be compared, focusing on variations in molecular conformation, packing arrangements, and, most importantly, the network of supramolecular interactions (hydrogen bonding, π-π stacking, etc.). The differences in these interactions would explain the variations in the physical properties (e.g., melting point, solubility, stability) of the polymorphs.
Without experimental evidence of multiple crystalline forms, a discussion on the polymorphism of this specific compound remains speculative.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a deep understanding of molecular properties.
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine optimized geometry and electronic properties. However, specific DFT studies on 2-Phenyl-3-(2-thienyl)acrylic acid are not available in the reviewed literature.
Conformational Analysis using Potential Energy Surface Scans
Conformational analysis helps in identifying the most stable three-dimensional arrangements of a molecule. This is often achieved by scanning the potential energy surface through the rotation of specific dihedral angles. For This compound , no such conformational analysis or potential energy surface scans have been reported.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between them indicates the molecule's stability. There is no published data on the HOMO-LUMO energies or the energy gap for This compound .
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. An MEP analysis for This compound has not been documented.
Intermolecular Interaction Studies
The study of intermolecular interactions is key to understanding how molecules interact with each other in condensed phases.
Atoms in Molecules (AIM) Theory for Bonding Analysis
The Quantum Theory of Atoms in Molecules (AIM) is a model that characterizes chemical bonding based on the topology of the electron density. It is used to analyze both covalent bonds and weaker non-covalent interactions. There are no AIM theoretical studies available for This compound .
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule. It translates the complex, many-electron wavefunction into a more intuitive Lewis-like structure with localized bonds, lone pairs, and Rydberg orbitals. This analysis is particularly useful for understanding charge transfer and hyperconjugative interactions, which are key to a molecule's stability and reactivity.
For a molecule like this compound, NBO analysis would reveal the extent of electron delocalization between the phenyl ring, the thienyl ring, and the acrylic acid moiety. The key interactions that would be investigated are:
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (like a C-C or C-H bond) to an adjacent empty or partially filled antibonding orbital. In this compound, this could occur between the π-systems of the aromatic rings and the acrylic acid's π* orbitals, or between σ-bonds and π* orbitals. The energy of these interactions, calculated by NBO analysis, quantifies the stability gained from this electron delocalization.
Charge Transfer: NBO analysis calculates the natural charges on each atom, providing a more chemically meaningful representation of charge distribution than other methods like Mulliken population analysis. This would allow for the identification of the most electrophilic and nucleophilic sites in the molecule. It would also quantify the intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule. The phenyl and thienyl groups can act as electron donors, while the acrylic acid group is an electron acceptor.
A hypothetical NBO analysis would likely show significant π-π* interactions, indicating a conjugated system, and n-π* interactions involving the lone pairs on the oxygen and sulfur atoms.
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a visualization technique used to identify and characterize non-covalent interactions within a molecule and between molecules. sigmaaldrich.com It is based on the electron density and its reduced density gradient. The resulting plots show surfaces that highlight different types of interactions:
Van der Waals interactions: These are typically represented by large, low-density surfaces.
Hydrogen bonds: These appear as smaller, disc-shaped surfaces between the hydrogen bond donor and acceptor.
Steric clashes: These are shown as reddish areas, indicating repulsive interactions.
For this compound, an NCI plot would be valuable for understanding intramolecular interactions that stabilize its conformation. For instance, it could reveal weak hydrogen bonds between the carboxylic acid proton and the sulfur atom of the thiophene (B33073) ring or the π-system of the phenyl ring. It could also show van der Waals interactions between the two ring systems. These interactions play a crucial role in determining the molecule's three-dimensional shape, which in turn influences its biological activity and material properties.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the normal modes of vibration and their corresponding frequencies.
For this compound, these calculations would predict the frequencies of characteristic vibrational modes, such as:
C=O stretching of the carboxylic acid
O-H stretching of the carboxylic acid
C=C stretching of the acrylic backbone and the aromatic rings
C-S stretching of the thiophene ring
C-H stretching and bending modes
By comparing the calculated spectrum with an experimental one, each peak in the experimental spectrum can be assigned to a specific molecular vibration. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other limitations of the theoretical methods, improving the agreement with experimental data.
Simulation of NMR and UV-Vis Spectra
Computational chemistry can also simulate Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C atoms. nih.gov These calculations provide the theoretical chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). For this compound, the calculated NMR spectra would help in assigning the signals in the experimental spectra to specific protons and carbon atoms in the molecule, which can be complex due to the presence of two aromatic rings.
Advanced Theoretical Property Prediction
Beyond spectroscopic properties, computational methods can predict a range of other molecular properties, including those relevant to materials science.
Evaluation of Non-Linear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of molecules, guiding the design of new materials. The key NLO properties are:
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
Hyperpolarizability (β and γ): These are higher-order terms that describe the non-linear response of the molecule to a strong electric field. The first hyperpolarizability (β) is particularly important for second-order NLO applications like frequency doubling.
For this compound, computational calculations of these properties would assess its potential as an NLO material. The presence of electron-donating (phenyl, thienyl) and electron-accepting (acrylic acid) groups connected by a π-conjugated system is a common design strategy for molecules with high hyperpolarizability. The calculations would quantify the magnitude of the dipole moment, polarizability, and hyperpolarizability, providing a theoretical basis for its potential in NLO applications.
Exploration of Molecular Interactions and Biological Research Applications
Molecular Docking Studies for Enzyme and Receptor Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how ligands, such as derivatives of 2-Phenyl-3-(2-thienyl)acrylic acid, might interact with biological targets like enzymes and receptors.
Investigation of Ligand-Protein Interactions (e.g., Monoamine Oxidase B inhibition)
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and is a significant target in the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov Molecular docking studies on compounds analogous to this compound have provided insights into the specific interactions that govern MAO-B inhibition.
Research on thienyl-containing compounds, such as chlorinated thienyl chalcones, has identified crucial amino acid residues within the MAO-B active site. researchgate.net These studies reveal that interactions with tyrosine residues, specifically TYR:398 and TYR:435, are critical for the binding affinity of ligands to the enzyme. nih.govresearchgate.net The molecular docking of these inhibitors demonstrates that their activity is often related to hydrogen bonds and hydrophobic interactions with these key tyrosine residues. nih.gov For instance, certain chalcone (B49325) derivatives have been shown to fit securely within the active site of MAO-B near the FAD cofactor, with their phenyl systems held within the enzyme's entrance cavity through pi-pi and hydrophobic interactions with residues like Tyr326. nih.gov
These computational models are essential for rationalizing the structure-activity relationships of potential inhibitors and guiding the design of more potent and selective therapeutic agents.
| Interacting Residue | Type of Interaction | Significance in MAO-B Inhibition |
| Tyr398 | Pi-Pi Stacking, Hydrophobic | Contributes to the binding affinity of ligands. nih.govresearchgate.net |
| Tyr435 | Pi-Pi Stacking, Hydrophobic | Plays a vital role in anchoring the ligand in the active site. nih.govresearchgate.net |
| Tyr326 | Pi-Alkyl, Hydrophobic | Helps hold the phenyl group of the inhibitor in the entrance cavity. nih.gov |
| Ile199 | Hydrophobic | Contributes to the overall binding of inhibitors within the active site. nih.gov |
Design and Synthesis of Analogs with Potential Biological Activity
The structural framework of this compound is a valuable starting point for the design and synthesis of new molecules with tailored biological activities. Researchers modify its core structure to develop novel compounds targeting a variety of diseases.
Development of Derivatives as Scaffolds for Pharmacological Agents
The term "scaffold" refers to a core chemical structure that can be systematically modified to create a library of related compounds. 3-(2-Thienyl)acrylic acid, a closely related compound, is utilized as a versatile building block in the synthesis of diverse organic molecules, including pharmaceuticals and agrochemicals. guidechem.com Its structure allows for the introduction of both thienyl and acrylic acid features into larger molecules, enabling the fine-tuning of their chemical properties and biological effects. guidechem.com
A notable application is in the synthesis of novel benzothiazepinones, which have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in various diseases including diabetes, Alzheimer's disease, and bipolar disorder. pharmaffiliates.comchemicalbook.com This demonstrates the utility of the thienylacrylic acid core as a foundational element for developing new pharmacological agents. pharmaffiliates.comchemicalbook.com
Synthesis of Anti-HIV HEPT Analogs
Information regarding the direct synthesis of anti-HIV HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs from this compound is not available in the reviewed scientific literature.
Preparation of Anti-Allergic and Anti-Inflammatory Agents
The structural components of this compound are found in various compounds investigated for anti-inflammatory properties. For example, research into new heterocyclic compounds has utilized synthon-based on a 3-(2′-thienyl)pyrazole structure to produce derivatives with demonstrated analgesic and anti-inflammatory activities. researchgate.net
Furthermore, derivatives of phenylpropanoic acid, which shares a structural similarity to the subject compound, have been synthesized and evaluated for potent anti-inflammatory and immunomodulatory effects. nih.gov One such study on a pyrrole (B145914) derivative of 3-phenylpropanoic acid showed it could significantly reduce paw edema in animal models and suppress the pro-inflammatory cytokine TNF-α. nih.gov These findings highlight the potential of using the thienyl and phenylacrylic acid motifs as a basis for designing new anti-inflammatory agents.
Antifungal Research on Derived Complexes
Derivatives of this compound have been synthesized and evaluated for their potential as antifungal agents. In one study, a series of 3-aryl-2-(2-thienyl)acrylonitriles were created by reacting aromatic aldehydes with 2-thienylacetonitrile. researchgate.net These compounds, which are nitrile analogs of the parent acrylic acid, were then tested for antifungal activity against a panel of opportunistic and pathogenic fungi. researchgate.net
The research demonstrated that the biological activity of these derivatives was influenced by the nature and position of substituents on the aryl (phenyl) ring. This structure-activity relationship is crucial for optimizing the antifungal potency of these compounds. The study underscores the value of the 2-thienylacrylonitrile scaffold in the development of new agents to combat fungal infections. researchgate.net
| Compound Type | Modification | Biological Activity Investigated |
| 3-Aryl-2-(2-thienyl)acrylonitriles | Carboxylic acid group replaced with a nitrile group; various substitutions on the aryl ring. | Antifungal and cytotoxic activities. researchgate.net |
| N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Combination of nicotinic acid and thiophene (B33073) substructures. | Fungicidal activity against cucumber downy mildew. |
In-Depth Scientific Article on this compound Unattainable Due to Lack of Available Research
A comprehensive article detailing the applications of the chemical compound this compound in materials science and chemical engineering cannot be generated at this time. Extensive searches for dedicated research on this specific molecule have revealed a significant gap in the scientific literature, making it impossible to provide thorough, informative, and scientifically accurate content for the requested topics of its role in organic synthesis, its potential in functional materials, or advanced methods for its scalable synthesis.
While the fundamental chemical reaction to produce this compound is well-established, there is a notable absence of published studies investigating its subsequent use or properties in specialized fields like dye-sensitized solar cells or advanced materials. The required subsections of the requested article—its role as a building block, its potential in functional materials development, investigation in organic dye-sensitized solar cells (DSSCs), and advanced reaction engineering for scalable synthesis—are contingent on the existence of such specific research, which is not currently available in the public domain.
The likely synthetic route to obtain this compound would be the Knoevenagel condensation. This classic organic reaction involves the condensation of an active methylene (B1212753) compound—in this case, phenylacetic acid—with a carbonyl compound, which would be thiophene-2-carbaldehyde. nih.govresearchgate.netmdpi.com Thiophene-2-carbaldehyde is a known and versatile precursor in the synthesis of many pharmaceutical compounds. wikipedia.org Similarly, related condensation reactions, such as those involving 2-thienylacetic acid (a structural isomer of a potential reactant) with various aldehydes, have been explored under different synthesis conditions. chempap.org
Future Research Directions and Open Questions
Development of Novel Stereoselective Synthetic Pathways
The creation of specific stereoisomers of 2-Phenyl-3-(2-thienyl)acrylic acid is a significant area of ongoing research. Asymmetric synthesis, a process that produces unequal amounts of stereoisomers, is crucial for developing compounds with specific biological activities. slideshare.net Future work will likely focus on the development of novel chiral catalysts and auxiliaries to control the stereochemistry of the molecule with high precision. numberanalytics.com
Transition-metal-catalyzed asymmetric hydrogenation is a powerful technique for producing chiral propanic acids, and further exploration of catalysts like RuPHOX–Ru could lead to even more efficient and selective syntheses. acs.org The goal is to achieve high yields and enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. acs.org This will enable the large-scale production of key intermediates for bioactive molecules. acs.org
Advanced Computational Design of Derivatives with Tailored Properties
Computational modeling and in silico design are becoming indispensable tools in the development of new chemical entities. By using computer simulations, researchers can predict the properties and biological activity of novel derivatives of this compound before they are synthesized in the lab. This approach saves time and resources and allows for a more rational design of molecules with specific therapeutic or material science applications.
Future research will likely involve the use of sophisticated molecular modeling techniques to understand the interactions of these compounds with biological targets at the atomic level. nih.gov This will facilitate the design of derivatives with enhanced efficacy and selectivity. nih.gov For example, by modeling the binding of acrylic acid derivatives to the colchicine-binding site on tubulin, researchers can design more potent anticancer agents. nih.gov
Exploration of New Biological Targets and Mechanisms at a Molecular Level
While some biological activities of acrylic acid derivatives have been identified, there is still much to learn about their full therapeutic potential. Future research will focus on identifying new biological targets and elucidating the molecular mechanisms through which these compounds exert their effects. This could involve screening libraries of this compound derivatives against a wide range of biological targets.
Understanding the structure-activity relationships of these compounds is key to developing more effective drugs. mdpi.com For instance, investigating how different substituents on the phenyl and thienyl rings affect biological activity can provide valuable insights for the design of new and improved therapeutic agents.
Integration with Green Chemistry Principles for Sustainable Synthesis
The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. fau.eu Future research on the synthesis of this compound and its derivatives will emphasize the integration of green chemistry principles. rsc.org This includes the use of renewable feedstocks, such as biomass-derived lactic acid, to produce acrylic acid. fau.euazom.com
Researchers are exploring catalytic routes that minimize waste and energy consumption. azom.comresearchgate.net For example, the use of zeolite catalysts can lead to high yields and selectivity in the dehydration of lactic acid to acrylic acid. azom.com The development of solvent-free or aqueous-based reaction systems is another important aspect of green synthesis. rsc.orgorganic-chemistry.org
Investigation of Supramolecular Assembly and Self-Healing Properties in Advanced Materials
The unique chemical structure of this compound makes it an interesting building block for the creation of advanced materials with novel properties. Future research will explore the supramolecular assembly of these molecules into well-defined nanostructures. mdpi.comrsc.org These assemblies can be controlled by non-covalent interactions such as hydrogen bonding and π-π stacking. mdpi.com
A particularly exciting area of research is the development of self-healing materials based on acrylic acid polymers. rsc.orgresearchgate.netrsc.org These materials have the ability to repair themselves after damage, which could have significant applications in areas such as electronics and coatings. researchgate.netmdpi.com The incorporation of dynamic bonds, such as metal-ligand coordination, into the polymer network can impart self-healing properties. mdpi.com
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 10569-35-4 | C13H10O2S | 230.28 |
| 3-(2-Thienyl)acrylic acid | 1124-65-8 | C7H6O2S | 154.19 |
| 3-(3-Thienyl)acrylic acid | 1195-52-4 | C7H6O2S | 154.19 |
| Atropic acid (2-Phenylacrylic acid) | 492-38-6 | C9H8O2 | 148.16 |
| 3-[4-(Hydroxymethyl)-2-thienyl]acrylic acid | Not Available | C8H8O3S | 184.21 |
Q & A
Q. What are the common synthetic routes for preparing 2-phenyl-3-(2-thienyl)acrylic acid and its derivatives?
The compound is typically synthesized via Knoevenagel condensation between substituted aldehydes and active methylene-containing precursors. For example, derivatives like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylates are synthesized by reacting cyanoacrylic acid derivatives with thiophene-based amines under reflux conditions in ethanol . Stereoisomeric forms (α/β or cis/trans) can arise during synthesis, requiring chromatographic separation and validation via UV-Vis, IR, and dipole moment analyses .
Q. How can researchers optimize analytical characterization of this compound using spectroscopic techniques?
Key methods include:
- FT-IR/Raman : To identify functional groups (e.g., C=O stretching at ~1686 cm⁻¹, OH bending at ~1272 cm⁻¹) and confirm conjugation .
- NMR : ¹H NMR (δ 5.29–5.61 ppm for vinyl protons) and ¹³C NMR to resolve stereochemistry and substituent effects .
- Elemental analysis : Validate purity (e.g., C 76.96%, H 5.70%, N 5.28% for C₁₇H₁₅NO₂) .
Q. What are the primary applications of this compound in analytical chemistry?
Its cyano-substituted analog, 2-cyano-3-(2-thienyl)acrylic acid (CTA), serves as a universal MALDI matrix for lipids, peptides, proteins, and polymers. CTA outperforms traditional matrices (e.g., DHB, HCCA) in signal-to-noise ratios and resolution, particularly for high-mass PEGs (>10 kDa) .
Q. What safety precautions are necessary when handling this compound?
- Skin/eye contact : Flush with water immediately; use PPE to avoid irritation .
- Storage : Keep in airtight containers at 4°C to prevent degradation. Stability data suggest sensitivity to prolonged light exposure .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity and electronic properties of this compound?
Density functional theory (DFT) calculations reveal:
- HOMO-LUMO gaps : ~4.5 eV, indicating moderate electron transfer capacity .
- Natural Bond Orbital (NBO) analysis : Delocalization of π-electrons across the acryloyl-thiophene system enhances conjugation .
- Molecular docking : Predicts inhibitory activity against enzymes (e.g., cyclooxygenase for anti-inflammatory applications) .
Q. What experimental strategies resolve contradictions in MALDI-MS data when using CTA versus traditional matrices?
Discrepancies in peptide analysis (e.g., CTA vs. HCCA similarity ) can be addressed by:
- Matrix concentration optimization : Lower CTA concentrations reduce ion suppression.
- Laser energy calibration : Adjust to minimize fragmentation of labile analytes.
- Additive screening : Use ionic liquids (e.g., DHB/CTA mixtures) to enhance proton transfer efficiency .
Q. How do structural modifications influence biological activity in derivatives of this compound?
- Antioxidant activity : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance radical scavenging (IC₅₀ values via DPPH assay) .
- Anti-inflammatory effects : Thiophene substitution improves bioavailability in murine models, validated via COX-2 inhibition assays .
Q. What mechanistic insights explain its role as a proton/cation or electron-transfer matrix in MALDI?
CTA’s dual transfer mechanism arises from:
- Proton donation : Carboxylic acid group facilitates protonation of analytes.
- π-π interactions : Thienyl and phenyl rings stabilize charge-transfer complexes with aromatic analytes .
Q. How can researchers validate in vitro biological activity in in vivo models?
- Dose-response studies : Administer derivatives (e.g., 50–200 mg/kg) in rodent inflammation models (e.g., carrageenan-induced edema).
- Pharmacokinetics : Track metabolite formation (e.g., glucuronidation) via LC-MS/MS .
Q. What advanced techniques characterize its organometallic complexes?
- XRD/HSA-interactions : Resolve Sn(IV)-carboxylate coordination geometry in triphenyltin complexes .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
